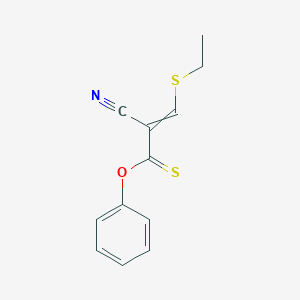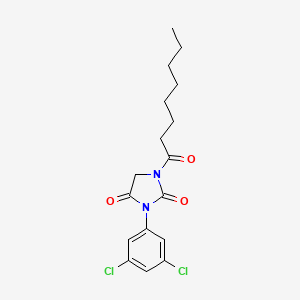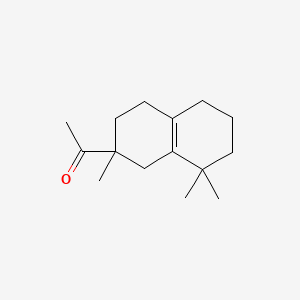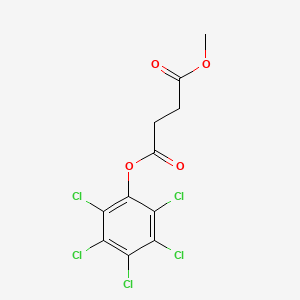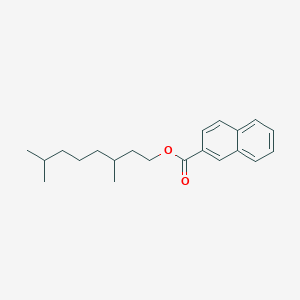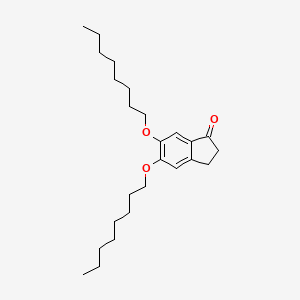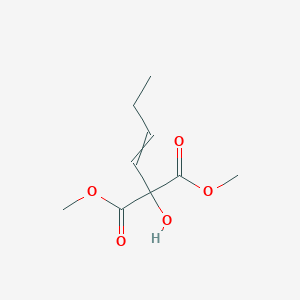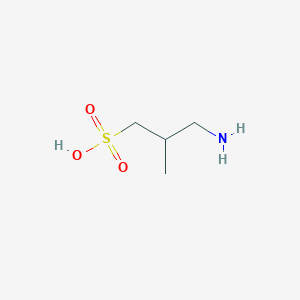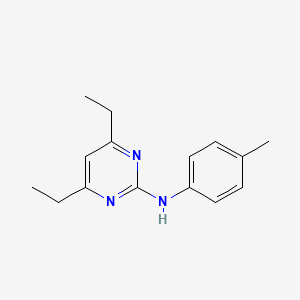![molecular formula C17H22O2 B14363279 6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 90140-82-2](/img/structure/B14363279.png)
6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is a complex organic compound with a unique structure that includes multiple methyl groups and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a biphenyl precursor followed by the introduction of methoxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated biphenyl compounds.
科学的研究の応用
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman: This compound shares a similar methoxy and methyl group arrangement but differs in its overall structure and functional groups.
2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl): Another related compound with a similar core structure but different substituents.
Uniqueness
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
90140-82-2 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-3-methoxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-11-6-7-13(12(2)8-11)16-14(18)9-17(3,4)10-15(16)19-5/h6-8H,9-10H2,1-5H3 |
InChIキー |
KTOYPFZDZIVPPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=C(CC(CC2=O)(C)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


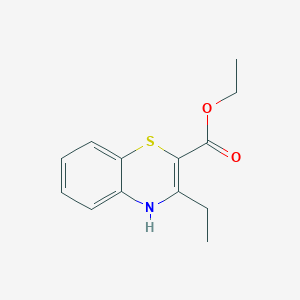
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
